molecular formula C23H15BrClNO3 B5107060 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5107060
M. Wt: 468.7 g/mol
InChI Key: HCBJSCUESKTOAA-DEDYPNTBSA-N
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Description

4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the class of oxazolone derivatives. It is a yellow solid with a molecular formula of C24H15BrClNO2 and a molecular weight of 478.73 g/mol. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to exhibit anti-inflammatory and anti-microbial activities.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its high potency and selectivity towards cancer cells. However, the limitations of using this compound include its relatively complex synthesis method and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another potential direction is to optimize its synthesis method to improve its yield and purity. Additionally, this compound could be further studied for its potential applications in other fields such as material science and catalysis.

Synthesis Methods

The synthesis of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-chlorophenol to form 4-chloro-2-[(4-chlorophenyl) imino] phenol. The second step involves the reaction of the obtained compound with benzyl bromide in the presence of a base to form 4-chloro-2-[(4-chlorophenyl) imino] phenyl benzoate. The final step involves the reaction of the obtained compound with ethyl oxalyl chloride in the presence of a base to form 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been reported to exhibit anti-inflammatory and anti-microbial activities.

properties

IUPAC Name

(4E)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO3/c24-18-8-11-21(28-14-15-4-2-1-3-5-15)17(12-18)13-20-23(27)29-22(26-20)16-6-9-19(25)10-7-16/h1-13H,14H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBJSCUESKTOAA-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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